Boc-Lys(2-Chloro-Z)-Osu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCISYWZDQHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide Ester: Principles and Applications
Introduction
In the intricate fields of peptide synthesis, bioconjugation, and therapeutic development, precision and control are paramount. N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester is a sophisticated chemical reagent engineered to meet these demands. This lysine derivative is a cornerstone for researchers and drug developers, serving as both a versatile building block and a powerful crosslinking agent.[1][2] Its structure is a testament to rational chemical design, featuring three critical functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester, an acid-labile N-α-tert-butyloxycarbonyl (Boc) protecting group, and a more robust, orthogonally-stable N-ε-2-chlorobenzyloxycarbonyl (2-chloro-CBZ) protecting group.[3][4]
This guide provides an in-depth exploration of this compound, from its fundamental chemical principles to its practical applications in the laboratory. We will dissect its mechanism of action, outline field-proven experimental protocols, and offer insights into its strategic use in creating complex biomolecules, such as antibody-drug conjugates (ADCs) and custom peptides.[1][5]
Section 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent begins with its molecular architecture. The strategic placement of each functional group in this compound dictates its reactivity, stability, and ultimate utility in complex synthetic workflows.
Chemical Structure
The molecule is a derivative of the amino acid L-lysine, where the α-amino, ε-amino, and carboxyl groups are all uniquely modified.
Caption: Chemical structure of the title compound.
Key Functional Groups and Their Roles
-
N-Hydroxysuccinimide (NHS) Ester: This is the reactive moiety of the molecule. NHS esters are highly efficient acylating agents that selectively react with primary amines (such as the ε-amino group of lysine residues on a protein) to form stable, covalent amide bonds.[5][6][7] The reaction proceeds under mild, physiological to slightly alkaline conditions.[7]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group protects the α-amino group of the lysine. Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[8][9] This allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS) without affecting other protecting groups.[10]
-
2-Chlorobenzyloxycarbonyl (2-Chloro-CBZ or 2-Cl-Z) Group: This group protects the ε-amino group on the lysine side chain. The electron-withdrawing chlorine atom on the benzene ring significantly increases the stability of the CBZ group to the acidic conditions used to remove Boc groups.[3] This chemical distinction, known as orthogonality, is crucial.[4] The 2-Cl-CBZ group is typically removed under harsher conditions, such as with strong acids like liquid hydrogen fluoride (HF) or via catalytic hydrogenolysis.[3]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | Boc-L-Lys(2-Cl-Z)-OSu | [1] |
| CAS Number | 66438-39-9 | [1][11] |
| Molecular Formula | C₂₃H₃₀ClN₃O₈ | [1][11] |
| Molecular Weight | 511.96 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 97-104 °C | [1] |
| Storage Conditions | 0-8°C, protect from moisture | [1] |
Section 2: The Chemistry of Functionality: A Mechanistic Overview
The utility of this reagent is derived from the predictable and selective reactivity of its constituent parts. Understanding these mechanisms allows for the rational design of experimental protocols.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The core function of the NHS ester is to acylate primary amines. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a robust amide bond.[6][7]
Caption: NHS ester reaction with a primary amine.
Causality Behind Experimental Choices:
-
pH Dependence: The reaction is highly pH-dependent. At a pH below ~7.5, the primary amine is largely protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction. At a pH above 9.0, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes significantly faster, reducing conjugation efficiency.[7][12] Therefore, maintaining a pH between 8.0 and 9.0 is a critical parameter for success.[13]
-
Solvent Choice: The NHS ester reagent is typically dissolved in a small amount of anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[12][13][14] This is because the ester is susceptible to hydrolysis and using an anhydrous stock solution minimizes premature degradation.[6]
The Orthogonal Protecting Groups: Boc and 2-Chloro-CBZ
Orthogonality in protecting group strategy means that one group can be removed under a specific set of conditions without affecting the other.[4] This principle is fundamental to multi-step synthesis.
-
Boc Group Removal (Deprotection): The Boc group is cleaved using moderate acids like TFA. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[8]
-
2-Chloro-CBZ Group Stability: The 2-Cl-CBZ group is stable to the TFA treatment used for Boc removal.[3][4] This allows for selective deprotection at the α-amino position while the ε-amino position remains protected. This is essential in SPPS for building a peptide chain from the α-amino group.
-
2-Chloro-CBZ Group Removal: This more robust group requires stronger deprotection methods. Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) is a common mild method that cleaves the benzylic C-O bond.[15][16] Alternatively, very strong acids like HF can be used, which typically occurs at the final step of peptide synthesis to cleave the peptide from its solid support and remove all side-chain protecting groups simultaneously.[3]
Section 3: Core Applications in Research and Development
The unique trifecta of functionalities makes this reagent a powerful tool in several high-stakes research areas.
-
Bioconjugation and Protein Modification: The primary application is the covalent attachment of this lysine derivative to other biomolecules.[1] For example, it can be used to introduce a protected lysine into a protein or antibody. After conjugation via the NHS ester, the orthogonal protecting groups can be selectively removed to expose a new reactive amine at a specific site, which can then be used for further modification, such as attaching a drug, a fluorescent probe, or a chelating agent for imaging.[5][17]
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, Boc-Lys(2-Cl-Z)-OH (the carboxylic acid form) is a key building block. It allows for the incorporation of a lysine residue into a growing peptide chain where the side-chain amine is protected by the stable 2-Cl-Z group, preventing unwanted branching, while the α-amino group is temporarily protected by the Boc group for stepwise chain elongation.[3][10]
-
Development of Targeted Drug Delivery Systems: The reagent is instrumental in constructing complex bioconjugates for targeted therapies.[1] For instance, it can be used as a linker to attach a cytotoxic drug to a tumor-targeting antibody, creating an Antibody-Drug Conjugate (ADC). The stability of the resulting amide bond ensures the drug remains attached until it reaches the target site.
Section 4: Field-Proven Experimental Protocol: Antibody Labeling
This section provides a trusted, step-by-step methodology for labeling an IgG antibody.
Principle and Workflow Overview
The workflow involves preparing the antibody and reagent, performing the conjugation reaction in a controlled buffer, and finally, purifying the resulting antibody conjugate from excess reagent and byproducts.
Caption: Workflow for antibody labeling with an NHS ester.
Materials and Reagents
-
IgG Antibody: ≥ 2 mg/mL in a suitable buffer (e.g., PBS).
-
N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous DMSO or DMF.
-
Purification Column: Sephadex G-25 desalting column or equivalent.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Step-by-Step Labeling Procedure
-
Antibody Preparation: The antibody solution must be free of amine-containing stabilizers like Tris or glycine.[18] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester reagent in anhydrous DMSO.
-
Conjugation Reaction: a. Add a calculated amount of the NHS ester stock solution to the stirring antibody solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody. b. Incubate the reaction at room temperature for 1-2 hours with gentle stirring, protected from light.[13][14]
-
Self-Validation: The degree of labeling can be controlled by varying the molar excess of the reagent, reaction time, and protein concentration. For a new system, it is advisable to perform small-scale trials with varying reagent ratios.[13]
-
Purification of the Conjugate
-
Equilibrate a G-25 desalting column with cold PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody, being a large molecule, will elute first in the void volume, while the smaller, unreacted NHS ester and NHS byproduct will be retained and elute later.
-
Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can typically be identified by monitoring absorbance at 280 nm.
Characterization and Validation
-
Spectrophotometry: Determine the protein concentration and, if applicable, the degree of labeling if the attached molecule has a distinct absorbance.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the antibody has not undergone significant degradation or aggregation during the labeling process.
Section 5: Handling, Storage, and Safety
Proper handling is essential to maintain the integrity of this sensitive reagent and ensure user safety.
-
Storage and Stability: The solid reagent should be stored at 0-8°C, desiccated, and protected from light.[1] Under these conditions, it is stable for up to a year.[14] Solutions in anhydrous DMSO can be stored at -20°C for short periods but should be used as quickly as possible.[12]
-
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]
-
Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation of dust.[20][21]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19][21]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[22]
-
Conclusion
N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester is more than just a chemical; it is an enabling tool for advanced biochemical engineering. Its carefully designed orthogonal protecting groups provide the selective control necessary for complex, multi-step syntheses, while its amine-reactive NHS ester offers a reliable method for bioconjugation. For researchers and developers in the pharmaceutical and biotechnology sectors, mastering the use of this reagent opens doors to innovating novel peptides, creating next-generation antibody-drug conjugates, and pushing the boundaries of targeted therapeutics.
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
protocols.io. (2022, December 2). NHS-ester-protein-labeling. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Erickson, B. W., & Merrifield, R. B. (1973). Use of chlorinated benzyloxycarbonyl protecting groups to eliminate Nε-branching at lysine during solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3757–3763. Retrieved from [Link]
-
Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
-
ChemBK. (2024, April 10). N-ALPHA-CBZ-N-EPSILON-T-BOC-L-LYSINE N-HYDROXYSUCCINIMIDE ESTER. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet: Boc-Lys(Z)-OSu. Retrieved from [Link]
-
Angene Chemical. (n.d.). Nalpha-Boc-Nepsilon-2-chloro-Z-L-lysine N-hydroxysuccinimide ester. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
-
Park, J. E., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1361. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]
-
Angene Chemical. (2025, February 4). Safety Data Sheet - Boc-Lys(Boc)-ONp. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved from [Link]
-
J. Pept. Sci. (2001). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional bioconjugation methods used for lysine modification in nuclear imaging. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Retrieved from [Link]
-
PubMed. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved from [Link]
-
Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. labsolu.ca [labsolu.ca]
- 12. interchim.fr [interchim.fr]
- 13. glenresearch.com [glenresearch.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. biotium.com [biotium.com]
- 19. fishersci.fi [fishersci.fi]
- 20. fishersci.com [fishersci.com]
- 21. angenechemical.com [angenechemical.com]
- 22. peptide.com [peptide.com]
Methodological & Application
Boc-Lys(2-Chloro-Z)-Osu protocol for solid-phase peptide synthesis
An Application Note and Comprehensive Protocol for the Utilization of Boc-Lys(2-Chloro-Z)-Osu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(2-Cl-Z)-Osu) in solid-phase peptide synthesis (SPPS). We delve into the strategic advantages of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group for the lysine side-chain within the Boc/Bzl synthesis paradigm. This guide explains the principle of differential acid lability, provides detailed, field-tested protocols for the entire SPPS workflow, and discusses potential side reactions and mitigation strategies. The content is designed to provide researchers with the foundational knowledge and practical steps required to successfully incorporate this versatile building block into complex peptide sequences.
Introduction: The Strategic Role of Side-Chain Protection in Boc-SPPS
Solid-phase peptide synthesis (SPPS) is a foundational technology that enables the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support.[1] The success of SPPS hinges on a robust protecting group strategy to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[2][3]
The Boc/Bzl strategy, pioneered by Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-terminus and more acid-stable, benzyl-type protecting groups for semi-permanent side-chain protection.[1] This creates a system of differential lability (often termed "quasi-orthogonality"), where the Boc group can be selectively cleaved using a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups remain intact until the final, harsh acidolytic cleavage step.[1][2]
Lysine, with its nucleophilic ε-amino (Nε) group, requires robust side-chain protection to prevent peptide chain branching.[4] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a well-established choice for this purpose in Boc-SPPS. The electron-withdrawing effect of the chlorine atom on the benzyl ring increases the stability of the carbamate linkage to acid, making it significantly more resistant to the repeated TFA treatments used for Boc deprotection compared to the standard benzyloxycarbonyl (Z) group.[4][5] This enhanced stability ensures the integrity of the lysine side-chain throughout the synthesis, minimizing side-product formation and maximizing the yield of the desired peptide.
This guide focuses on the use of Boc-Lys(2-Cl-Z)-Osu, an N-hydroxysuccinimide (OSu) activated ester. This pre-activated form facilitates a clean and efficient coupling reaction, bypassing the need for in-situ activation reagents that can sometimes lead to side reactions like guanidinylation of the N-terminus.[6][7]
The Boc-Lys(2-Cl-Z)-Osu Reagent: Properties and Advantages
The selection of a protected amino acid is a critical decision in planning a peptide synthesis. Boc-Lys(2-Cl-Z)-Osu offers a compelling combination of features for researchers utilizing the Boc-SPPS methodology.
Physicochemical Characteristics
A summary of the key properties of the parent amino acid derivative and related compounds is presented in Table 1.
| Property | Boc-Lys(2-Cl-Z)-OH | Boc-Lys(Z)-OH | Boc-Lys(Boc)-OH |
| Molecular Formula | C₁₉H₂₇ClN₂O₆[8] | C₁₉H₂₈N₂O₆ | C₁₆H₃₀N₂O₆[9] |
| Molecular Weight | 414.88 g/mol [8] | 380.45 g/mol | 346.42 g/mol [9] |
| Appearance | Crystalline solid[10] | Solid | Clear Oil or white solid[9] |
| CAS Number | 54613-99-9[10] | 2389-60-8 | 2483-46-7 |
| Nα Protection | Boc | Boc | Boc |
| Nε Protection | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Benzyloxycarbonyl (Z) | Boc |
| Nε Group Cleavage | Strong Acid (HF, TFMSA)[11]; H₂/Pd[12] | Strong Acid; H₂/Pd[13] | Moderate Acid (TFA) |
Core Advantages
-
Enhanced Side-Chain Stability: The 2-Cl-Z group provides superior resistance to premature deprotection during the repetitive TFA-mediated Boc removal steps compared to the standard Z group.[4]
-
Orthogonality with Boc Group: It maintains the differential acid lability essential for the Boc/Bzl strategy. The Nα-Boc group is removed with ~50% TFA, while the Nε-2-Cl-Z group requires strong acids like anhydrous HF for cleavage.[1][11]
-
Clean Final Cleavage: The 2-Cl-Z group is reliably and completely removed during the final cleavage from most Boc-compatible resins (e.g., Merrifield, PAM) using standard strong acid cocktails.[11][14]
-
Pre-activated for Efficient Coupling: As an OSu ester, the reagent couples efficiently to the N-terminus of the growing peptide chain without the need for additional coupling reagents during the coupling step, simplifying the protocol and minimizing potential side reactions.[7]
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. They can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow of Boc-SPPS
The synthesis proceeds via a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the chain, which is anchored to a solid support.
Caption: Differential acid lability of Boc and 2-Cl-Z protecting groups.
Potential Side Reactions and Mitigation
While Boc-SPPS is a robust methodology, awareness of potential side reactions is crucial for success. [15][16]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is in the second position, leading to chain termination. Using in situ neutralization protocols can help suppress this side reaction. [6]* Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered aspartimide ring during deprotection or coupling, which can lead to racemization and chain branching. The addition of HOBt to deprotection solutions has been shown to suppress this. [6]* Modification of Trp, Met, Cys: During the final acid cleavage, the carbocations generated from deprotection can alkylate the nucleophilic side chains of Tryptophan, Methionine, and Cysteine. The inclusion of scavengers like anisole, thioanisole, or dithiothreitol (DTE) in the cleavage cocktail is essential to prevent these modifications. [14][17]
Conclusion
Boc-Lys(2-Cl-Z)-Osu is a highly effective and reliable building block for the incorporation of lysine into synthetic peptides using the Boc-SPPS strategy. Its key feature is the enhanced acid stability of the 2-Cl-Z side-chain protecting group, which provides the necessary robustness to withstand repeated Nα-Boc deprotection cycles. The pre-activated OSu ester further streamlines the synthesis by facilitating efficient and clean coupling reactions. By understanding the chemical principles of the Boc/Bzl strategy and adhering to the detailed protocols outlined in this guide, researchers can confidently utilize this reagent to achieve high-quality synthesis of complex and challenging peptide sequences.
References
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9].
- Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4].
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Boc-Lys(2-Cl-Z)-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Fields, G. B., Lauer, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
- Sigma-Aldrich. (n.d.). Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
- Miranda, L. P., & Kent, S. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(6), 588-596.
- Rehman, K. U., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 12(3), 1-8.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.
- Santa Cruz Biotechnology. (n.d.). Boc-Lys(2-Cl-Z)-OH.
- Albericio, F., et al. (2018). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 20(16), 3855-3862.
- BOC Sciences. (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (2025). Boc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- PubMed Central. (2019). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
- J-STAGE. (2000). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Aapptec Peptides. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9].
- Wikipedia. (n.d.). Peptide synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. chempep.com [chempep.com]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 17. peptide.com [peptide.com]
Advanced Protein and Antibody Functionalization using an Orthogonally Protected Lysine Linker: Application Notes and Protocols for Boc-Lys(2-Chloro-Z)-Osu
Introduction: A Gateway to Sequential Bioconjugation
The chemical modification of proteins and antibodies is a cornerstone of modern therapeutics, diagnostics, and life science research. While numerous reagents exist for labeling primary amines on lysine residues, conventional methods often result in a heterogeneous mixture of products and offer limited control for subsequent modifications.[1][2] This guide introduces an advanced strategy utilizing Nα-Boc-Nε-(2-chloro-Z)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(2-Chloro-Z)-Osu) , a reagent designed for the precise introduction of a versatile, orthogonally protected linker onto a biomolecule's surface.
The strategic power of this reagent lies in its two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the 2-chlorobenzyloxycarbonyl (2-Chloro-Z or 2-Cl-Z) group, which is selectively removed under reductive conditions (hydrogenolysis).[3][4] This orthogonality allows for the sequential deprotection and subsequent functionalization of two distinct amino groups on the newly introduced lysine linker. This enables the creation of complex, multi-functional bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, precisely assembled protein scaffolds, or advanced diagnostic tools, with a level of control unattainable with standard NHS esters.
This document provides a comprehensive technical overview, including the underlying chemical principles and detailed, field-tested protocols for labeling, sequential deprotection, and characterization of proteins and antibodies using this compound.
Chemical Principles and Mechanism of Action
The utility of this compound is rooted in two well-established chemical transformations: amine-reactive NHS-ester chemistry and the strategic use of orthogonal protecting groups.
Part 1: Initial Labeling via NHS Ester Reaction
The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for carboxylic acids.[5] It reacts readily with unprotonated primary amines, such as the ε-amino group of lysine residues on the surface of a protein or antibody, to form a stable, covalent amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group.[6] This reaction is most efficient at a slightly alkaline pH (8.0-8.5), which ensures a sufficient concentration of deprotonated, nucleophilic amines while minimizing the competing hydrolysis of the NHS ester.[1][7]
Caption: NHS ester reaction with a protein's surface lysine.
Part 2: The Orthogonal Deprotection Strategy
Orthogonal protecting groups are distinct chemical moieties that can be removed under specific, non-interfering conditions.[4][8] This principle is the key advantage of this compound.
-
Boc (tert-butyloxycarbonyl) Group: This group is highly sensitive to strong acids. It is cleaved efficiently using reagents like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[9][10] The Boc group is completely stable to the basic and reductive conditions used to remove other common protecting groups.
-
2-Chloro-Z (2-chlorobenzyloxycarbonyl) Group: The 2-Cl-Z group is stable to the acidic conditions used for Boc deprotection.[3] Its removal is achieved through catalytic hydrogenolysis. In this process, a palladium catalyst (Pd/C) facilitates the transfer of hydrogen from a donor source to the benzylic carbon-oxygen bond, cleaving the protecting group to release toluene, carbon dioxide, chloride, and the free amine.[8][11] Catalytic transfer hydrogenation, using donors like formic acid, is a milder alternative to using high-pressure hydrogen gas and is more suitable for sensitive biomolecules.[12][13]
Caption: Orthogonal deprotection pathways of the conjugated linker.
Comprehensive Experimental Workflow & Protocols
This section details a complete, multi-stage workflow for antibody functionalization. Each stage includes buffer preparation, a step-by-step protocol, and purification guidelines. Crucially, all buffers must be free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction. [14]
Stage 1: Initial Antibody Labeling
Objective: To covalently attach the this compound linker to surface lysine residues of the antibody.
Materials & Buffers:
-
Antibody: ≥2 mg/mL in a suitable buffer (e.g., PBS). Purity should be >95%.
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3.
-
This compound: (CAS: 66438-39-9).
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
Protocol:
-
Antibody Preparation: If the antibody is in a buffer containing amines, exchange it into the Labeling Buffer using an SEC column or dialysis. Adjust the final concentration to 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Molar Excess Calculation: Determine the molar excess of the reagent to the antibody. A starting point of 10- to 20-fold molar excess is recommended. This may require optimization depending on the desired degree of labeling (DOL).
-
μL of Reagent = ( [Molar Excess] × [Antibody Conc. (M)] × [Antibody Vol. (μL)] ) / [Reagent Conc. (M)]
-
-
Labeling Reaction: Add the calculated volume of the reagent stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted reagent and byproducts by running the reaction mixture through a pre-equilibrated SEC column with PBS, pH 7.4. Alternatively, dialyze against PBS overnight at 4°C.
-
Characterization: Determine the protein concentration (A280) and the Degree of Labeling (DOL) if a chromophore is involved or by mass spectrometry.
Stage 2: Selective Deprotection of the Boc Group (Acidic Cleavage)
Objective: To selectively remove the Nα-Boc group, exposing the first primary amine for subsequent conjugation.
Materials & Buffers:
-
Boc-protected Antibody Conjugate: From Stage 1, in PBS.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Solvent: Anhydrous Dichloromethane (DCM) or a protein-compatible alternative. For antibodies, a carefully controlled aqueous/organic mixture may be necessary to maintain integrity.
-
Neutralization Buffer: 0.5 M Sodium Phosphate, pH 8.0.
-
Purification: SEC column or dialysis cassette.
Protocol (Optimized for Antibody Integrity):
-
Buffer Exchange (Optional): For optimal reaction, buffer exchange the conjugate into a low-salt buffer if necessary.
-
Reaction Setup: Cool the antibody solution to 4°C. While stirring gently, slowly add a pre-chilled solution of 20-50% TFA in an appropriate solvent. Caution: This step must be carefully optimized. Start with the lowest effective TFA concentration to avoid denaturation. The final TFA concentration in the reaction should be just sufficient for deprotection (e.g., 5-10% final v/v).[15]
-
Incubation: Incubate the reaction on ice for 30-60 minutes. Monitor the reaction progress if possible (e.g., by taking small aliquots for LC-MS analysis).
-
Neutralization & Purification: Immediately after the incubation, purify the antibody from the acid using a pre-chilled SEC column equilibrated with PBS, pH 7.4. The column pass will simultaneously neutralize the reaction and remove TFA. Alternatively, rapidly buffer exchange using a spin column.
-
Confirmation: Confirm deprotection by mass spectrometry, observing the expected mass decrease corresponding to the loss of the Boc group (100.1 Da).
Stage 3: Selective Deprotection of the 2-Chloro-Z Group (Reductive Cleavage)
Objective: To selectively remove the Nε-2-Cl-Z group via catalytic transfer hydrogenolysis, exposing the second primary amine.
Materials & Buffers:
-
2-Cl-Z-protected Antibody Conjugate: From Stage 1 or 2, in a suitable buffer like PBS or acetate buffer.
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Hydrogen Donor: Formic acid or Ammonium formate.
-
Inert Gas: Argon or Nitrogen.
-
Purification: Centrifugation to remove the catalyst, followed by SEC or dialysis.
Protocol:
-
Reaction Setup: Place the antibody conjugate solution in a reaction vial with a stir bar.
-
Inert Atmosphere: Gently purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can poison the catalyst.
-
Catalyst Addition: Add 10% Pd/C to the solution. The amount should be approximately 10-20% of the antibody weight (e.g., 1-2 mg of catalyst for 10 mg of antibody).
-
Hydrogen Donor Addition: Add the hydrogen donor. A final concentration of ~2-4% formic acid is a good starting point.[8]
-
Incubation: Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress can be monitored by LC-MS.
-
Catalyst Removal: Once the reaction is complete, carefully remove the Pd/C catalyst by centrifugation (e.g., 10,000 x g for 10 minutes). Filter the supernatant through a 0.22 µm filter to remove any remaining catalyst particles.
-
Purification: Purify the antibody from the hydrogen donor and byproducts using an SEC column or dialysis against PBS, pH 7.4.
-
Confirmation: Confirm deprotection by mass spectrometry, observing the mass decrease corresponding to the loss of the 2-Cl-Z group (169.6 Da).
Data Presentation and Characterization
Structured data tables and a clear characterization plan are essential for reproducible results.
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Stage 1: NHS Labeling | Stage 2: Boc Deprotection | Stage 3: 2-Cl-Z Deprotection |
| Primary Reagent | Boc-Lys(2-Cl-Z)-Osu | Trifluoroacetic Acid (TFA) | 10% Palladium on Carbon (Pd/C) |
| Co-Reagent/Donor | N/A | N/A | Formic Acid or Ammonium Formate |
| Buffer/Solvent | 0.1 M Bicarbonate/Phosphate | Aqueous/Organic Mixture | PBS or Acetate Buffer |
| pH | 8.0 - 8.5 | < 2 (during reaction) | 5.0 - 7.4 |
| Temperature | Room Temperature | 4°C (on ice) | Room Temperature |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes | 2 - 8 hours |
| Molar/Weight Ratio | 10-20x molar excess of reagent | 5-10% final [TFA] (v/v) | 10-20% catalyst (w/w) to protein |
Characterization Workflow: A multi-step analytical approach is required to validate each stage of the modification process.
-
SDS-PAGE: A simple, qualitative method to observe slight increases in molecular weight after the initial labeling and decreases after deprotection steps.
-
UV-Vis Spectroscopy (A280): Used after each purification step to accurately determine the antibody concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive method for characterization.[1][16]
-
Intact Mass Analysis: After each stage, analysis of the intact or reduced (light and heavy chain) antibody will confirm the expected mass change, validating the success of the reaction.
-
Peptide Mapping: For detailed localization, the modified antibody can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific lysine residues that have been modified.
-
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Presence of competing primary amines (e.g., Tris) in the buffer.[14]2. Incorrect buffer pH, leading to protonated amines or ester hydrolysis.[7]3. Hydrolyzed/inactive NHS ester reagent. | 1. Perform buffer exchange into a non-amine buffer (bicarbonate, phosphate).2. Verify buffer pH is between 8.0-8.5.3. Prepare reagent stock solution in fresh, anhydrous DMSO/DMF immediately before use. |
| Antibody Aggregation | 1. High protein concentration during reaction or purification steps.[11]2. Buffer conditions (pH, ionic strength) promoting intermolecular interactions.[17]3. Partial denaturation caused by harsh chemical conditions (e.g., high TFA concentration). | 1. Work at the lowest practical protein concentration. Add stabilizers like glycerol or arginine.[18]2. Adjust buffer pH to be at least one unit away from the antibody's isoelectric point (pI). Screen different salt concentrations.3. Use the mildest possible deprotection conditions. Ensure rapid removal of harsh reagents post-reaction via SEC or dialysis.[19] |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.2. Insufficient concentration or activity of the deprotection reagent (acid or catalyst).[20]3. Poor accessibility of the protecting group on the folded protein. | 1. Extend the reaction time and monitor completion by LC-MS.2. For Boc: Use fresh TFA and consider a modest increase in final concentration.3. For 2-Cl-Z: Use fresh catalyst and ensure the reaction is properly de-gassed to prevent catalyst poisoning. |
| Loss of Antibody Activity | 1. Modification of lysine residues within the antigen-binding site (CDR).2. Denaturation of the antibody due to exposure to acid or organic solvents.3. Disulfide bond reduction during hydrogenolysis (less common with transfer hydrogenation). | 1. Reduce the molar excess of the labeling reagent to favor modification of more accessible, non-CDR lysines. Confirm modification sites with peptide mapping.2. Minimize exposure time and concentration of TFA. Perform all acid steps on ice.3. Ensure the reaction is properly managed; if reduction is suspected, consider re-oxidation steps.[21] |
References
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]
-
ResearchGate. (2004). New hydrogenation catalyst: An advantageous method for the removal of hydrogenolysable protecting groups in peptide synthesis. [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-494. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the removal of hydrogenolysable protecting groups in peptide synthesis. Synthesis, 1980(11), 929-932. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process. [Link]
-
Sharma, R., et al. (2020). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. ACS Chemical Biology. [Link]
-
Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Gallop, M. A., et al. (1994). Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries. Journal of medicinal chemistry. [Link]
-
Wentworth, P., et al. (1998). Characterization of the hydrolytic activity of a polyclonal catalytic antibody preparation by pH-dependence and chemical modification studies: evidence for the involvement of Tyr and Arg side chains as hydrogen-bond donors. Biochemical Journal. [Link]
-
ResearchGate. (2017). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]
-
A3P. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies. [Link]
-
Chemical Communications. (2006). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Chemical Communications. (2018). The impact of mass spectrometry on the study of intact antibodies: from post-translational modifications to structural analysis. [Link]
- Google Patents. (2014). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
ResearchGate. (2018). LC-MS characterization of antibody-based therapeutics. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry. [Link]
-
ResearchGate. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. [Link]
-
ResearchGate. (2013). How to avoid protein aggregation during protein concentration?[Link]
-
Reddit. (2023). Protein aggregation issues. [Link]
-
Taylor & Francis Online. (2017). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. [Link]
-
Paul, S., et al. (2007). A Human Germ Line Antibody Light Chain with Hydrolytic Properties Associated with Multimerization Status. Journal of Biological Chemistry. [Link]
-
MDPI. (2023). Enhancing Caffeic Acid Production in Escherichia coli Through Heterologous Enzyme Combinations and Semi-Rational Design. [Link]
-
MDPI. (2023). Selenium Nanoparticles Decorated by Blueberry Pomace Polysaccharides Improve the Protection Effects Against Erythrocyte Hemolysis. [Link]
Sources
- 1. Application of Mass Spectrometry Technology in Antibody Drug Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. jocpr.com [jocpr.com]
- 5. antibodyproduction.co.uk [antibodyproduction.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ftb.com.hr [ftb.com.hr]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Boc-Lys(2-Cl-Z)-OH | 54613-99-9 | TCI Deutschland GmbH [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. researchgate.net [researchgate.net]
- 19. utsouthwestern.edu [utsouthwestern.edu]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with Boc-Lys(2-Chloro-Z)-Osu in SPPS
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Boc-Lys(2-Chloro-Z)-Osu in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common side reactions and challenges encountered during synthesis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring the successful synthesis of your target peptides.
Introduction to Boc-Lys(2-Cl-Z)-OH in Boc-SPPS
The use of Nα-Boc-L-lysine with an ε-amino group protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a cornerstone of the Boc/Bzl SPPS strategy. The 2-Cl-Z group is classified as a "permanent" side-chain protecting group, designed to be stable during the repetitive Nα-Boc deprotection steps using moderate acids like trifluoroacetic acid (TFA).[1][2] Its removal is reserved for the final, most rigorous step of the synthesis: cleavage from the resin support using a very strong acid, typically anhydrous hydrogen fluoride (HF).[3][4]
This "quasi-orthogonal" approach, where selectivity is based on differential acid lability, is highly effective but not without its challenges.[5] Understanding the specific chemical behavior of the 2-Cl-Z group, particularly during the final cleavage, is critical for preventing the formation of stubborn impurities that can complicate purification and compromise yield.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-Cl-Z group used for lysine protection in Boc-SPPS?
A1: The 2-Cl-Z group offers a robust defense for the nucleophilic ε-amino group of lysine. It exhibits high stability towards the repeated cycles of TFA treatment (typically 25-50% in DCM) used to remove the temporary Nα-Boc group.[1] This prevents undesired branching of the peptide chain. However, it is reliably cleaved by very strong acids like anhydrous HF, allowing for its removal concurrently with peptide cleavage from most standard Boc-SPPS resins (e.g., Merrifield, PAM).[3]
Q2: Is the 2-Cl-Z group completely stable to TFA?
A2: While highly resistant, prolonged or repeated exposure to strong TFA solutions can lead to minor, cumulative loss of the 2-Cl-Z group, especially in long or complex sequences requiring many deprotection cycles. The electron-withdrawing effect of the chlorine atom enhances the stability of the benzyloxycarbonyl group compared to the standard Z group, but it is not entirely impervious. This premature deprotection is generally a minor pathway but can lead to low levels of side-chain acylation.
Q3: What is the primary side reaction associated with the 2-Cl-Z group?
A3: The most significant and common side reaction occurs during the final HF cleavage step. The acid-catalyzed removal of the 2-Cl-Z group proceeds via an SN1 mechanism, which generates highly reactive 2-chlorobenzyl carbocations .[6][7] These electrophilic species can then attack nucleophilic residues within the peptide sequence, leading to permanent, unwanted alkylation of the final product.[8]
Q4: Which amino acid residues are most susceptible to alkylation by the 2-chlorobenzyl carbocation?
A4: Amino acids with nucleophilic side chains are the primary targets. The most susceptible are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[3]
-
Tyrosine (Tyr): The activated phenolic ring can be a target, although it is less reactive than Trp and Met.
-
Cysteine (Cys): A free thiol group is highly nucleophilic, though Cys is typically protected during Boc-SPPS.
Q5: My final product shows a mass increase of ~124.6 Da on my Tryptophan-containing peptide. What is this?
A5: This mass modification is the hallmark of Tryptophan alkylation by the 2-chlorobenzyl group. The 2-chlorobenzyl moiety (C₇H₆Cl) has a mass of approximately 125.6 Da. Alkylation of the Trp indole ring involves the addition of this group and the loss of one proton, resulting in a net mass increase of ~124.6 Da. This is a definitive indicator that carbocation scavenging during your HF cleavage was insufficient.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section provides a structured approach to identifying and mitigating common problems associated with Boc-Lys(2-Cl-Z)-Osu.
Problem 1: Incomplete Deprotection of the 2-Cl-Z Group
-
Symptom: Mass spectrometry of the crude peptide shows a peak corresponding to the target peptide mass + 154.6 Da (the mass of the 2-Cl-Z group minus a hydrogen).
-
Root Cause: The cleavage of the 2-Cl-Z group by HF is kinetically slower than for many other benzyl-type protecting groups. This issue is exacerbated by suboptimal reaction conditions.
-
Causality & Solution:
-
Temperature: The rate of cleavage for Lys(2-Cl-Z) is significantly reduced at temperatures below 0°C.[7] Ensure the HF cleavage reaction bath is maintained between 0°C and 5°C. Lower temperatures (e.g., -5°C to -10°C) may require significantly longer reaction times.[8][9]
-
Reaction Time: For peptides containing Arg(Tos) or Lys(2-Cl-Z), a standard 1-hour HF cleavage may be insufficient. Extend the cleavage time to 1.5 - 2 hours at 0-5°C to ensure complete removal.[1]
-
Problem 2: Side-Product Formation (Alkylation of Nucleophilic Residues)
-
Symptom: HPLC analysis of the crude product shows a significant, often closely eluting, impurity peak. Mass spectrometry reveals this impurity has a mass corresponding to the target peptide plus multiples of ~124.6 Da.
-
Root Cause: Generation of 2-chlorobenzyl carbocations during HF cleavage without adequate trapping by scavenger molecules.[6][7]
-
Causality & Solution:
-
Insufficient Scavenging: The SN1 cleavage mechanism is unavoidable. Therefore, the use of a "scavenger" cocktail is not optional—it is mandatory. These nucleophilic compounds are added to the HF mixture to trap the carbocations before they can react with the peptide.
-
Choosing the Right Scavengers: Anisole is a universal scavenger that effectively traps benzyl-type carbocations.[1] For peptides containing methionine, the addition of dimethyl sulfide (DMS) is recommended to prevent S-alkylation.[9]
-
Protocol: Implement a robust scavenger cocktail. A standard and effective mixture for most peptides, including those with Lys(2-Cl-Z), is HF:anisole (9:1, v/v) . For peptides also containing Met, a mixture of HF:DMS:anisole (10:1:1, v/v/v) is recommended.[1]
-
Data Summary: Common Byproducts and Mass Shifts
| Side Reaction | Affected Residue | Mass Change (Monoisotopic) | Expected m/z of Adduct | Notes |
| Alkylation | Tryptophan (Trp) | +124.01 Da | M + 124.01 | Most common alkylation side reaction. The 2-chlorobenzyl group attaches to the indole ring. |
| Alkylation | Methionine (Met) | +125.02 Da | M + 125.02 | Forms a stable sulfonium ion. The mass added is the full 2-chlorobenzyl group. |
| Incomplete Deprotection | Lysine (Lys) | +154.00 Da | M + 154.00 | The 2-Cl-Z group remains attached to the lysine side chain. |
Note: Masses are calculated based on the most abundant isotopes and represent the net change to the peptide's mass.
Visualizing the Core Problem: The HF Cleavage Mechanism
The following diagram illustrates the critical step where side reactions originate: the SN1 cleavage of the 2-Cl-Z protecting group and the subsequent generation of the reactive carbocation.
Caption: SN1 mechanism of 2-Cl-Z deprotection and subsequent carbocation pathways.
Experimental Protocols
Protocol 1: Optimized "High" HF Cleavage for Peptides Containing Lys(2-Cl-Z)
This protocol is designed to ensure complete deprotection while minimizing alkylation side reactions.
Materials:
-
Peptide-resin (dried under high vacuum for >4 hours)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Dimethyl Sulfide (DMS, if Met is present)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Dry ice/ethanol bath
-
Ice/water bath
-
Cold diethyl ether
-
Appropriate solvent for peptide precipitation/dissolution (e.g., 20% aqueous acetic acid)
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 200 mg) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the scavenger cocktail. For a standard peptide, add 1.0 mL of anisole. If methionine is present, use 1.0 mL of anisole and 1.0 mL of DMS.
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/ethanol bath for at least 5 minutes to freeze the contents.
-
HF Distillation: Following the specific instructions for your HF apparatus, carefully distill approximately 9 mL of anhydrous HF into the cooled reaction vessel. The total volume in the vessel should be ~10 mL.
-
Reaction: Transfer the reaction vessel from the dry ice bath to an ice/water bath. The reaction temperature should be maintained between 0°C and 5°C.
-
Stirring: Allow the frozen contents to thaw and begin magnetic stirring. Stir the mixture for 1.5 to 2 hours at 0-5°C.[1][7]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, following your apparatus's standard procedure. Ensure the vessel remains cool during evaporation.
-
Peptide Precipitation: Once all HF is removed, add ~15-20 mL of cold diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers. Stir or vortex briefly.
-
Work-up: Filter the peptide precipitate, wash several more times with cold diethyl ether, and then dry the crude peptide under vacuum.
-
Analysis: Dissolve the crude peptide in an appropriate solvent for HPLC and LC-MS analysis to verify the mass and purity.
Protocol 2: Analytical Identification of Alkylation Byproducts via LC-MS
Objective: To confirm the identity of side products observed in the crude peptide analysis.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of ~1 mg/mL.
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a standard gradient, for example, 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
MS Analysis: Direct the eluent into a mass spectrometer. Acquire data in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Data Interpretation:
-
Identify the peak corresponding to the correct molecular weight of your target peptide.
-
Examine the mass spectra of major impurity peaks.
-
Look for masses corresponding to [M_peptide + 124.01] for Trp alkylation or [M_peptide + 125.02] for Met alkylation.
-
Remember to account for the charge state (z). The observed m/z will be ([M+nH]/n). For an alkylated product, the observed peak will be at ([M_peptide + adduct_mass + nH]/n).
-
Troubleshooting Workflow
This diagram provides a decision-making tree for troubleshooting common issues.
Sources
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
Technical Support Center: Troubleshooting TFA Cleavage of Peptides with Boc-Lys(2-Chloro-Z)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS). Specifically, we will address common issues and frequently asked questions regarding the final trifluoroacetic acid (TFA)-mediated cleavage step for peptides synthesized using Boc-Lys(2-Chloro-Z)-OH or its activated ester forms like Boc-Lys(2-Chloro-Z)-Osu. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Foundational Concepts - The Chemistry of TFA Cleavage
Before troubleshooting, it's critical to understand the core chemical events of the cleavage process. The final step in Boc-based SPPS is not merely cleaving the peptide from the resin; it's a "global deprotection" where acid-labile side-chain protecting groups are also removed.
Q1: What is mechanistically happening during TFA cleavage?
During the final cleavage, the peptide-resin is treated with a strong acid, typically TFA. This initiates two primary reactions:
-
Cleavage from Resin: The acid protonates and breaks the acid-labile linker attaching the peptide's C-terminus to the solid support.
-
Side-Chain Deprotection: The acid simultaneously removes tert-butyl (tBu) and t-butyloxycarbonyl (Boc) based protecting groups from various amino acid side chains.
This process liberates the peptide into solution but also generates highly reactive electrophiles, primarily tert-butyl carbocations, from the cleaved protecting groups.[1][2]
Q2: Why is a "scavenger cocktail" so critical?
Without intervention, the liberated carbocations can re-attach to nucleophilic residues within your peptide sequence, leading to a host of hard-to-remove impurities.[3][4] Sensitive residues include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophilic reagents added to the TFA to "trap" or quench these reactive cations before they can cause damage.[1][4][5] The use of triethylsilane or triisopropylsilane (TIS) has been shown to significantly improve deprotection efficiency and selectivity by effectively reducing carbocations.[6]
Section 2: The Core Issue - Understanding the 2-Chloro-Z Protecting Group
A frequent source of error arises from a misunderstanding of the chemical stability of the protecting groups used. The Boc-Lys(2-Chloro-Z) residue contains two distinct protecting groups.
Q3: Is the Lys(2-Cl-Z) side-chain group cleaved by standard TFA cocktails?
No, it is not. This is the most critical takeaway and the likely root of many troubleshooting scenarios. The Nα-Boc group on the lysine backbone is, of course, removed during each cycle of Boc-SPPS with TFA. However, the Nε-(2-chlorobenzyloxycarbonyl), or 2-Cl-Z, group on the lysine side chain is stable to the standard TFA conditions used for final cleavage in both Boc and Fmoc synthesis.[7][8]
The 2-Cl-Z group requires much harsher acidic conditions, such as treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), or it can be removed via catalytic hydrogenolysis.[8][9] If you are using a standard TFA cleavage protocol, you are cleaving the peptide from the resin and removing other acid-labile groups, but the lysine side chain will remain protected with the 2-Cl-Z group.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter, with the understanding that the stability of the 2-Cl-Z group is a primary factor.
Problem 1: Unexpected Mass in MS Analysis
Q4: My mass spectrometry analysis shows a major peak with a mass that is ~168.6 Da higher than my expected, fully deprotected peptide. What happened?
This is the classic signature of a retained 2-Cl-Z group. The molecular weight of the 2-chlorobenzyloxycarbonyl moiety (C₈H₆ClO₂) is approximately 169.6 g/mol , and after attachment to the amine (loss of H), the mass addition is ~168.6 Da. Your TFA cleavage successfully removed the peptide from the resin and other acid-labile groups, but the lysine side chain remains protected.
Problem 2: Incomplete Cleavage from the Resin
Q5: My yield is extremely low, and I don't see a significant product peak in my HPLC or MS. How can I be sure the peptide is even coming off the resin?
This points to a failure of the cleavage reaction itself, independent of side-chain deprotection. You can definitively test for remaining peptide on the resin.
-
Diagnosis: Perform a qualitative test on a small sample of the resin beads after your cleavage procedure. The Kaiser test is a highly sensitive colorimetric assay that detects free primary amines (like the N-terminus of your resin-bound peptide).[10]
-
Interpretation: If the resin beads turn a deep blue or purple color after performing the Kaiser test, it confirms that a significant amount of peptide remains attached to the solid support.[10]
-
Solution:
-
Reagent Integrity: Ensure your TFA and scavengers are fresh and have been stored properly. Degraded reagents are a common cause of failure.[10]
-
Reaction Time: Standard cleavage times are 2-3 hours at room temperature.[5] For sterically hindered sequences or those prone to aggregation, you may need to extend this time to 4 hours or more.[3]
-
Repeat Cleavage: If the Kaiser test is positive, you can subject the same resin to a second cleavage treatment with a freshly prepared cocktail.[3][11]
-
Problem 3: Low Purity and Multiple Side Products
Q6: My MS shows the correct mass for the Lys(2-Cl-Z)-containing peptide, but the HPLC trace is very messy with many close-eluting peaks. What are these impurities?
This indicates that while the main deprotection issue is the stable 2-Cl-Z group, you are also experiencing side reactions. This is almost always due to an inadequate or inappropriate scavenger cocktail for your specific peptide sequence.
-
Diagnosis: The likely culprits are carbocations alkylating sensitive residues.
-
Solution: Optimize your cleavage cocktail based on the amino acids present in your peptide.
| Sensitive Residue(s) | Protecting Group | Cation Generated | Recommended Scavengers & Rationale |
| Trp | Trp(Boc) | t-butyl | TIS, Water, EDT. Tryptophan's indole ring is highly nucleophilic and prone to alkylation. TIS is very effective at scavenging the t-butyl cation.[3] |
| Met | - | t-butyl | Thioanisole, EDT. Methionine's thioether can be oxidized to sulfoxide. Thiol-based scavengers help prevent this.[5] |
| Cys | Cys(Trt), Cys(Acm) | Trityl, t-butyl | EDT, TIS. EDT is particularly useful for peptides with Cys(Trt).[3] TIS is critical for scavenging the bulky trityl cation. Inadequate scavenging can lead to S-tert-butylation.[12] |
| Arg | Arg(Pbf) | Pbf cation | TIS, Thioanisole. The Pbf group is bulky and its removal can be slow. Thioanisole can aid in its removal, while TIS is essential for trapping the resulting cation.[5] |
| General | tBu esters/ethers, Boc | t-butyl | Water, TIS. Water is a simple and effective scavenger for the ubiquitous t-butyl cation.[5][13] |
A robust, general-purpose cocktail for many sequences is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5).[13] For peptides with multiple Arg, Cys, or Trp residues, this is a reliable starting point.
Section 4: Validated Experimental Protocols
Caution: Always perform cleavage procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is extremely corrosive.[14]
Protocol 1: Post-Cleavage Kaiser Test[10]
Objective: To qualitatively determine if peptide remains on the resin after cleavage.
Materials:
-
A few dried resin beads (~5-10 mg) post-cleavage.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M KCN in pyridine.
-
Small glass test tube and heating block (100°C).
Procedure:
-
Place the dried resin beads into the test tube.
-
Add 2-3 drops each of Reagent A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and solution.
-
Positive (Blue/Purple): Incomplete cleavage. Peptide is still on the resin.
-
Negative (Yellow/Colorless): Cleavage was successful.
-
Protocol 2: General TFA Cleavage and Peptide Precipitation
Objective: To cleave the peptide from the resin and precipitate the crude product.
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail fresh (e.g., 2 mL of 95% TFA, 2.5% Water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.[5]
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin briefly with a small amount of fresh TFA and combine the filtrates.
-
Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[15] A white precipitate of the crude peptide should form.
-
Centrifuge the mixture (e.g., 5 min at 3500 rpm) to pellet the peptide.[5]
-
Decant the ether, wash the pellet twice more with cold ether, and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 3: Analytical RP-HPLC for Crude Peptide Analysis
Objective: To assess the purity of the crude peptide product.
Typical Conditions: [15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for your peptide's hydrophobicity, for example, 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Sample Prep: Dissolve a small amount of crude peptide (~1 mg/mL) in Mobile Phase A.
References
- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group.
- BenchChem. (2025). A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
- A-Peptide. Post Cleavage Purification and Analysis of Peptides; TFA removal.
- ResearchGate. (n.d.).
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]
- SelectScience. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- CDN. (n.d.). Cleavage Cocktail Selection.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- LCGC International. (2019). Basics of HPLC Peptide Analysis.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?
- Aapptec Peptides. (n.d.).
- Aapptec Peptides. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9].
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cem.de [cem.de]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: RP-HPLC Purification of Crude Peptides Containing Boc-Lys(2-Chloro-Z)-Osu
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude peptides containing the activated amino acid derivative, Boc-Lys(2-Chloro-Z)-Osu, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during this critical purification step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Concepts
Q1: What is this compound, and what are its key chemical features relevant to RP-HPLC?
A1: this compound is a derivative of the amino acid L-lysine designed for peptide synthesis. Its key features are:
-
Nα-Boc group: A tert-butyloxycarbonyl protecting group on the alpha-amino group. It is hydrophobic and labile under acidic conditions, such as exposure to trifluoroacetic acid (TFA).[1][2]
-
Nε-(2-Chloro-Z) group: A 2-chlorobenzyloxycarbonyl protecting group on the side-chain epsilon-amino group. This group is more stable to acid than the Boc group but can be removed with strong acids like HF or TFMSA.[3][4] It adds significant hydrophobicity.
-
Osu ester: A carboxyl group activated as an N-hydroxysuccinimide ester. This group is highly reactive towards primary amines for peptide bond formation but is also highly susceptible to hydrolysis in aqueous environments, which is a critical consideration during RP-HPLC.[5][6][7]
The presence of two bulky, hydrophobic protecting groups (Boc and 2-Cl-Z) means the molecule will be strongly retained on a reversed-phase column.[8] The major challenge is the moisture sensitivity of the Osu ester, which can lead to on-column hydrolysis.[5][9]
Troubleshooting Common Chromatographic Issues
Q2: My chromatogram shows a major peak with a closely eluting shoulder or a secondary peak. What is the likely identity of this impurity?
A2: The most probable impurity is the hydrolyzed form of your target compound, Boc-Lys(2-Chloro-Z)-OH . The N-hydroxysuccinimide (Osu) active ester is highly susceptible to hydrolysis, especially in the aqueous mobile phases used in RP-HPLC.[5][7] This reaction converts the active ester back to a carboxylic acid, creating a molecule with very similar hydrophobicity and structure, making it difficult to separate.
-
Causality: The presence of water and acid (TFA) in the mobile phase creates conditions conducive to hydrolysis.[5][6] The longer the peptide is on the column, the greater the potential for this degradation to occur.[10]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Boc-SPPS Yield Optimization with Boc-Lys(2-Chloro-Z)-Osu
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-Lys(2-Chloro-Z)-Osu. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this lysine derivative and to provide actionable strategies for maximizing peptide yield and purity. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven protocols.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section tackles the most frequent obstacles encountered during Boc-SPPS when incorporating this compound. We diagnose the potential causes and provide detailed corrective actions.
Q1: I'm observing a significant amount of deletion sequences in my final peptide. What's causing this and how can I fix it?
A1: Cause & Mechanism: Deletion sequences are primarily the result of two issues: incomplete removal of the Nα-Boc protecting group or inefficient coupling of the subsequent amino acid.[1] If the Boc group is not fully cleaved, the N-terminus remains blocked, preventing the next amino acid from being added to the growing peptide chain. This leads to a peptide that is missing one or more residues.
Troubleshooting & Solutions:
-
Optimize Nα-Boc Deprotection: The repetitive acid treatment to remove the Boc group is a critical step.[1][2] Ensure your deprotection protocol is robust.
-
Reagent Quality: Always use fresh, high-quality trifluoroacetic acid (TFA). Over time, TFA can degrade, reducing its efficacy.[1]
-
Deprotection Time: A standard and effective protocol involves a two-step treatment: a brief pre-wash (1-2 minutes) with the TFA/DCM solution followed by a longer deprotection step (20-30 minutes).[1][2] This ensures complete removal of the Boc group.
-
Monitoring: After deprotection and neutralization, use the qualitative Kaiser test to confirm the presence of free primary amines. A positive result (blue/purple beads) indicates successful Boc removal.[1][3]
-
-
Ensure Complete Neutralization: After the acidic TFA step, the N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to the free amine to be reactive in the subsequent coupling step.
-
Protocol: A common procedure is to wash the resin twice with a 5-10% solution of a hindered base like N,N-diisopropylethylamine (DIEA or DIPEA) in DMF or DCM for 2 minutes each time.[2][4]
-
Thorough Washing: Following neutralization, it is crucial to wash the resin thoroughly with DMF to remove any excess base, which can interfere with the subsequent coupling reaction.[1]
-
Q2: My mass spectrometry results show a significant peak corresponding to a branched peptide. Why is this happening with this compound?
A2: Cause & Mechanism: The detection of a branched peptide indicates that acylation has occurred on the ε-amino group of the lysine side chain in addition to the intended Nα-amino group.[1] This happens if the side-chain protecting group, in this case, the 2-Chlorobenzyloxycarbonyl (2-Cl-Z), is compromised or was not present on the starting material. The ε-amino group of lysine is highly nucleophilic and, if unprotected, will readily react during the coupling step.[1]
Troubleshooting & Solutions:
-
Verify Starting Material Quality: Ensure the integrity of your this compound. The 2-Cl-Z group is specifically chosen for Boc-SPPS because it is stable to the repetitive TFA treatments used for Nα-Boc removal but is readily cleaved during the final strong acid step (e.g., anhydrous HF).[1][5] Use a reputable supplier and check the certificate of analysis.
-
Optimize Coupling Conditions: While this compound is pre-activated as an N-hydroxysuccinimide (OSu) ester, which is designed for efficient coupling, suboptimal conditions can still lead to side reactions.
-
Avoid Excess Base: During coupling, avoid using an excessive amount of base, as this can potentially increase the rate of unwanted side reactions.
-
Monitor Coupling: Use the Kaiser test after the coupling step. A negative result (yellow/colorless beads) indicates that all free primary amines have been acylated and the coupling is complete.[3] If the test is positive, a second coupling (recoupling) step is necessary.
-
Q3: The coupling efficiency for this compound or the subsequent amino acid seems low. How can I improve this?
A3: Cause & Mechanism: Low coupling efficiency can be caused by several factors, including steric hindrance from the bulky 2-Cl-Z protecting group, aggregation of the growing peptide chain on the solid support, or suboptimal activation/coupling conditions.[3][6] Since you are using an OSu ester, the amino acid is already activated, but reaction conditions are still critical.
Troubleshooting & Solutions:
-
Solvent and Resin Swelling: Proper swelling of the resin is essential for reaction efficiency. Ensure the resin is adequately swollen in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) before starting the synthesis.[2] For hydrophobic or "difficult" sequences, using a more polar solvent mixture like NMP/DMSO might improve resin swelling and reaction kinetics.[6]
-
Double Coupling: If a coupling reaction is found to be incomplete via the Kaiser test, simply repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step. This is a common and effective strategy for difficult couplings.[3]
-
Choice of Coupling Reagents (if not using OSu ester): If you were using Boc-Lys(2-Cl-Z)-OH instead of the OSu ester, the choice of coupling reagent would be critical. For sterically hindered couplings, more potent activating agents are recommended.
-
Quantitative Monitoring: For rigorous optimization, consider employing a quantitative method to monitor coupling efficiency. A spectrophotometric assay using a chromogenic reporter like Boc-Lys(Z)-pNA can provide precise data on the percentage of unreacted sites, allowing for fine-tuning of your protocol.[8]
Section 2: Final Cleavage & Deprotection FAQs
The final step of cleaving the peptide from the resin and removing the side-chain protecting groups is fraught with potential pitfalls. This section addresses key questions regarding the final deprotection of the 2-Cl-Z group.
Q4: What are the standard conditions for removing the 2-Cl-Z group and cleaving the peptide from the resin?
A4: In standard Boc-SPPS, the 2-Cl-Z group is designed to be removed simultaneously with the cleavage of the peptide from the resin.[9] This requires treatment with a very strong acid.
-
Anhydrous Hydrogen Fluoride (HF): The most common and effective method is using anhydrous HF.[10][11] A typical procedure involves treating the peptide-resin with HF at 0°C for 1-2 hours.[1]
-
Alternative Strong Acids: Other strong acid cocktails, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), can also be used.[12][13]
Q5: I'm observing side products after the final HF cleavage. How can I minimize these?
A5: Cause & Mechanism: The strong acidic conditions of HF cleavage generate reactive carbocations from the cleavage of the 2-Cl-Z group and other benzyl-type protecting groups, as well as from the tert-butyl group if the N-terminal Boc group was not removed prior to cleavage.[1][11][14] These carbocations can cause unwanted alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[14]
Troubleshooting & Solutions:
-
Use of Scavengers: It is absolutely critical to use a "scavenger" cocktail during HF cleavage to trap these reactive carbocations.[12][14] The choice of scavengers depends on the peptide sequence.
-
Temperature Control: The rate of removal for the 2-Cl-Z group can be slow at temperatures below 0°C.[11][12] It is important to maintain the reaction temperature between 0°C and 5°C to ensure complete deprotection without excessively promoting side reactions.[11]
-
Low-High HF Procedure: For very sensitive peptides, a two-step "low-high" HF procedure can be beneficial. A first step with lower HF concentration ("low HF") removes more labile protecting groups, followed by a standard "high HF" cleavage to remove more resistant groups like Arg(Tos) and Lys(2-Cl-Z) and cleave the peptide from the resin.[12][15]
Section 3: Protocols & Workflows
Protocol 1: Standard Nα-Boc Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 1-2 minutes and then drain.[1]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][2]
-
Washing: Drain the TFA solution. Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DMF (3x).[1]
-
Neutralization: Add a 10% solution of DIEA in DMF. Agitate for 2 minutes. Drain and repeat.[2]
-
Final Washing: Wash the resin with DMF (3x) to remove excess base before proceeding to the coupling step.[1]
Protocol 2: Coupling with this compound
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (from Protocol 1).
-
Amino Acid Solution: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
-
Coupling Reaction: Add the amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature. Reaction times can vary, but 1-2 hours is a typical starting point.
-
Monitoring: After the desired reaction time, take a small sample of the resin beads and perform the Kaiser test to check for completion.[3]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[3]
Workflow Visualization
Below is a diagram illustrating the key cycle in Boc-SPPS.
Caption: General workflow for a single cycle in Boc-SPPS.
Section 4: Data Summary
| Issue | Common Cause(s) | Key Solution(s) | Monitoring Method |
| Deletion Sequences | Incomplete Nα-Boc deprotection; Incomplete coupling | Optimize TFA deprotection time; Use fresh TFA; Ensure complete neutralization; Double couple if necessary | Kaiser Test (Post-Deprotection) |
| Branched Peptides | Compromised Lys(2-Cl-Z) side-chain protection | Verify quality of starting material; Avoid excess base during coupling | Mass Spectrometry (Post-Synthesis) |
| Low Coupling Yield | Steric hindrance; Peptide aggregation; Poor resin swelling | Use potent coupling reagents (e.g., HATU); Use NMP/DMSO for difficult sequences; Double couple | Kaiser Test (Post-Coupling) |
| Side Products (Post-HF) | Alkylation by carbocations | Use appropriate scavenger cocktail (e.g., anisole, p-cresol); Control cleavage temperature (0-5°C) | HPLC/Mass Spectrometry |
References
-
Aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]
-
Nomizu, M., et al. (1991). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Slideshare. Hf cleavage and deprotection from resins. [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology. [Link]
- Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-54). Humana Press.
-
Stewart, J. M. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.). [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Aapptec. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
- 14. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Technical Support Center: Navigating Byproduct Removal in Boc-Lys(2-Chloro-Z)-Osu Chemistry
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing Boc-Lys(2-Chloro-Z)-Osu in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the removal of byproducts from reactions involving this critical reagent. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound for amine coupling?
When reacting this compound with a primary amine, you can anticipate three main categories of byproducts and impurities:
-
Reaction-Specific Byproducts: The primary byproduct from the coupling reaction itself is N-hydroxysuccinimide (NHS) .
-
Side-Reaction Products: The most common side-reaction is the hydrolysis of the OSu ester , which regenerates the starting carboxylic acid, Boc-Lys(2-Cl-Z)-OH .[1][2]
-
Impurities from Starting Material Synthesis: Your commercial or self-synthesized this compound may contain residual coupling reagents from its own preparation. The most common are dicyclohexylurea (DCU) or diisopropylurea (DIU) , arising from the use of DCC or DIC as activating agents, respectively.[3][4][5]
Q2: How does N-hydroxysuccinimide (NHS) affect my reaction and how do I remove it?
N-hydroxysuccinimide (NHS) is released as the succinimidyl ester reacts with the target amine. While generally not reactive towards the desired product, its presence can complicate purification. NHS is acidic (pKa ≈ 6.0) and highly soluble in water and many polar organic solvents.[6]
For removal, a simple aqueous workup is typically effective. Performing a liquid-liquid extraction with a slightly basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the NHS, further increasing its aqueous solubility and facilitating its removal from the organic phase containing your product.[6]
Q3: I see a white precipitate in my reaction. What is it and what should I do?
A common precipitate in these reactions is dicyclohexylurea (DCU), a byproduct of DCC coupling which may be present as an impurity in your this compound.[3][4] DCU is notoriously insoluble in most common organic solvents.[3][5][7][8]
This insolubility can be advantageous. In many cases, the DCU can be removed by simple filtration of the reaction mixture.[3][4][7][9] Cooling the reaction mixture can further decrease the solubility of DCU and promote its precipitation.[3][4][5]
Q4: Is the 2-Chloro-Z protecting group stable during the coupling reaction?
Yes, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is designed to be stable under the neutral to slightly basic conditions of a typical peptide coupling reaction.[10] It is an acid-labile protecting group, generally requiring strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal.[11][12][13] It can also be removed by hydrogenolysis.[13][14] This stability profile makes it orthogonal to the base-labile Fmoc group and compatible with the acid-labile Boc group under specific, controlled conditions.[15][16]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common purification challenges.
Issue 1: Persistent Impurity Co-eluting with Product in RP-HPLC
Possible Cause: The impurity may be unreacted Boc-Lys(2-Cl-Z)-OH, resulting from the hydrolysis of the OSu ester.
Troubleshooting Workflow:
Sources
- 1. N-Hydroxysuccinimide active ester [schem.jp]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. biosynth.com [biosynth.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Orthogonal Lysine Protection Strategies: Spotlight on Boc-Lys(2-Chloro-Z)-Osu
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. This is particularly true for complex peptides featuring multiple functional groups that require selective modification. This guide provides an in-depth comparison of orthogonal protection strategies for lysine, with a special focus on the utility and application of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys(2-Chloro-Z)-Osu).
The Cornerstone of Complex Peptide Synthesis: Orthogonal Protection
At its core, an orthogonal protection strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1][2] This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the construction of sophisticated peptide architectures such as branched peptides, cyclic peptides, and peptides conjugated to other molecules.[1][3]
Lysine, with its primary amine on the side chain, is a frequent site for such modifications.[3][4] The ability to selectively deprotect the ε-amino group of a lysine residue while the peptide remains anchored to the solid support opens a vast landscape of synthetic possibilities.
A Deep Dive into the this compound Strategy
This compound is a lysine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a 2-chlorobenzyloxycarbonyl (2-Chloro-Z or 2-Cl-Z) group. The carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester to facilitate efficient coupling.[5]
Key Features:
-
α-Amino Protection (Boc): The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[1][6]
-
ε-Amino Protection (2-Chloro-Z): The 2-Chloro-Z group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal.[2][7] Its removal is achieved under distinct conditions, most commonly through hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HF.[8][9]
This orthogonality to both standard Boc and Fmoc chemistries makes this compound a valuable tool for complex synthetic schemes.[2][7]
Experimental Workflow: Incorporation and Selective Deprotection
The following diagram illustrates the orthogonal nature of the 2-Chloro-Z group within a typical Boc-based SPPS workflow.
Caption: Orthogonal deprotection of Boc-Lys(2-Cl-Z)-Osu in SPPS.
Comparative Analysis: this compound vs. Key Alternatives
The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (Boc or Fmoc) and the desired on-resin modifications. Here, we compare the 2-Chloro-Z group with other commonly used ε-amino protecting groups.
| Protecting Group | Nα-Chemistry | Deprotection Conditions | Orthogonal To | Key Advantages |
| 2-Chloro-Z | Boc | H₂/Pd, HF, TFMSA, TMSOTf[8][10] | Boc, Fmoc | High stability; orthogonal to both major SPPS strategies. |
| Fmoc | Boc | 20% Piperidine in DMF[11] | Boc, Acid-labile side chains | Mild, base-labile deprotection. |
| Mtt | Fmoc/Boc | 1% TFA in DCM, or HFIP/TFE[12][13][14] | Fmoc, Boc (under careful conditions) | Very mild acid lability for selective deprotection.[12][13] |
| ivDde | Fmoc/Boc | 2% Hydrazine in DMF[15][][17] | Fmoc, Boc, acid/base stable groups | Mild, hydrazine-mediated deprotection.[15][] |
| Alloc | Fmoc/Boc | Pd(PPh₃)₄, Phenylsilane[6][18][19] | Fmoc, Boc, acid/base/hydrazine stable groups | Deprotection under neutral conditions.[6][18] |
Comparative Deprotection Pathways
The following diagram visually contrasts the deprotection pathways for these key lysine protecting groups.
Caption: Deprotection pathways for various lysine protecting groups.
Experimental Protocols
Protocol 1: Incorporation of Boc-Lys(2-Cl-Z)-Osu in Boc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-minute treatment to ensure complete removal of the Boc group from the preceding amino acid.
-
Washes: Wash the resin thoroughly with DCM, isopropanol, and DMF to neutralize and remove excess acid and byproducts.
-
Coupling: Dissolve Boc-Lys(2-Cl-Z)-Osu (1.5-3 equivalents) in DMF. Add the solution to the reaction vessel containing the resin. Add N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) to facilitate the coupling reaction.
-
Reaction Monitoring: Allow the coupling to proceed for 1-2 hours. Monitor the reaction completion using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.
-
Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of the 2-Chloro-Z Group (Hydrogenolysis)
Note: This procedure is typically performed after the full peptide sequence has been assembled.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with methanol (MeOH).
-
Hydrogenolysis Reaction: Suspend the resin in a solution of 10% formic acid in MeOH.
-
Catalyst Addition: Add Palladium on carbon (5% Pd-C) catalyst, typically in an amount equal to the mass of the peptide-resin.[8]
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by HPLC analysis of small cleaved samples.
-
Filtration and Washes: Once the deprotection is complete, filter the resin to remove the catalyst. Wash the resin extensively with MeOH, DMF, and DCM.
-
Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the 2-Chloro-Z group. The deprotected ε-amino group is now available for further modification.
Conclusion: Strategic Selection for Advanced Peptide Design
The choice of a lysine protection strategy is a critical decision in peptide synthesis. While reagents like Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH are workhorses in Fmoc-based SPPS, This compound offers a unique advantage due to the robustness of the 2-Chloro-Z group and its orthogonality to both major SPPS chemistries.[2][7] This makes it an excellent choice for complex, multi-step syntheses, particularly in a Boc-SPPS framework where a third, highly stable orthogonal protecting group is required.
By understanding the distinct deprotection conditions and strategic advantages of each protecting group, researchers can design and execute the synthesis of highly complex and novel peptide structures, pushing the boundaries of drug discovery and chemical biology.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
ResearchGate. (2018). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]
-
CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. kohan.com.tw [kohan.com.tw]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
